2'-cyclopentyl-N-(3-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-cyclopentyl-N-(3-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-cyclopentyl-N-(3-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using cyclopentane derivatives and isoquinoline precursors.
Functionalization: Introduction of the pyridine and carboxamide groups can be done through nucleophilic substitution reactions, often using reagents like pyridine derivatives and amides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-cyclopentyl-N-(3-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Pyridine derivatives, amides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2’-cyclopentyl-N-(3-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2’-cyclopentyl-N-(3-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane derivatives: These compounds share the cyclopentane ring structure but may differ in functional groups.
Isoquinoline derivatives: These compounds have the isoquinoline core but may lack the spirocyclic structure.
Pyridine derivatives: These compounds contain the pyridine ring but may have different substituents.
Uniqueness
2’-cyclopentyl-N-(3-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its combination of a spirocyclic structure with multiple functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H29N3O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-cyclopentyl-N-(3-methylpyridin-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C25H29N3O2/c1-17-9-8-16-26-22(17)27-23(29)21-19-12-4-5-13-20(19)24(30)28(18-10-2-3-11-18)25(21)14-6-7-15-25/h4-5,8-9,12-13,16,18,21H,2-3,6-7,10-11,14-15H2,1H3,(H,26,27,29) |
InChI Key |
PKAXPGVAIWBWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCC5 |
Origin of Product |
United States |
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